molecular formula C8H10N2O2 B6212222 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carbaldehyde CAS No. 2731014-15-4

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carbaldehyde

Cat. No.: B6212222
CAS No.: 2731014-15-4
M. Wt: 166.2
InChI Key:
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Description

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carbaldehyde: is a heterocyclic compound that features a unique fusion of pyrazole and oxazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an oxazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

  • 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness: 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carbaldehyde is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a different set of interactions and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

2731014-15-4

Molecular Formula

C8H10N2O2

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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